3-(Iodomethyl)oxolane
Overview
Description
3-(Iodomethyl)oxolane is a useful research compound. Its molecular formula is C5H9IO and its molecular weight is 212.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclization of Epoxy Alcohols
3-(Iodomethyl)oxolane and related compounds are significant in the intramolecular cyclization of epoxy alcohols. Murai, Ono, and Masamune (1977) illustrated that treating 1-(2,3-epoxypropyl)-1-cyclohexanol with a base in aqueous dimethyl sulfoxide forms corresponding oxetanes, highlighting the role of this compound in producing these cyclic ethers (Murai, Ono, & Masamune, 1977).
NMR Data and Pseudorotational Free-Energy Profile
The conformation of five-membered furanose rings, for which oxolane serves as a prototype, is crucial in understanding structures of DNA and RNA. Płaziński et al. (2019) demonstrated a method to recover free-energy profiles describing oxolane ring conformations based on NMR data. This underscores the importance of this compound in analyzing conformational features of biologically relevant molecules (Płaziński, Gawęda, & Płazińska, 2019).
Oxylactonization in Synthesis
In the total synthesis of 12-hydroxymonocerins, Fujita et al. (2013) employed this compound-based compounds for stereoselective oxylactonization. This demonstrates the compound's utility in constructing complex molecular frameworks like oxolane-fused isochroman-1-ones (Fujita, Mori, Shimogaki, & Sugimura, 2013).
Hydrodeoxygenation Modeling
Koudjina et al. (2018) studied the hydrodeoxygenation of the oxolane molecule, revealing that oxolane undergoes C–O bond cleavage and ring opening, leading to the formation of butan-1-ol and butane molecules. This research highlights the role of this compound in understanding catalytic processes involving oxolane molecules (Koudjina et al., 2018).
Synthesis and Broncholytic Activity
Zarudii et al. (1985) explored the synthesis of oxetanes from 3,3-bis(chloromethyl)oxetane, a related compound, for broncholytic applications. The presence of iodomethyl groups in these derivatives further emphasizes the versatility of this compound derivatives in pharmaceutical chemistry (Zarudii et al., 1985).
Safety and Hazards
Properties
IUPAC Name |
3-(iodomethyl)oxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXHPFDJZCXTQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376657 | |
Record name | 3-(iodomethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475060-43-6 | |
Record name | 3-(iodomethyl)oxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(iodomethyl)oxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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